molecular formula C13H17N5O4S B12394897 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine

Cat. No.: B12394897
M. Wt: 339.37 g/mol
InChI Key: GAGKJRJONJAHEK-HRLNAYTHSA-N
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Description

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: Begin with a suitable purine derivative.

    Alkylation: Introduce the allyl group through an alkylation reaction.

    Thio Substitution: Substitute a thio group at the 6th position.

    Glycosylation: Attach the beta-D-ribofuranosyl moiety through a glycosylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzymes: Bind to the active site of enzymes, preventing their normal function.

    Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.

    Interfere with Nucleic Acids: Bind to DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-mercapto-9-(beta-D-ribofuranosyl)-9H-purine: Similar structure but with a mercapto group instead of an allyl thio group.

    2-Amino-6-chloro-9-(beta-D-ribofuranosyl)-9H-purine: Similar structure but with a chloro group instead of an allyl thio group.

Uniqueness

2-Amino-6-allyl thio-9-(beta-D-ribofuranosyl)-9H-purine is unique due to the presence of the allyl thio group, which may confer specific chemical properties and biological activities not found in other similar compounds.

Properties

Molecular Formula

C13H17N5O4S

Molecular Weight

339.37 g/mol

IUPAC Name

(2R,4R,5R)-2-(2-amino-6-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O4S/c1-2-3-23-11-7-10(16-13(14)17-11)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1

InChI Key

GAGKJRJONJAHEK-HRLNAYTHSA-N

Isomeric SMILES

C=CCSC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C=CCSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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